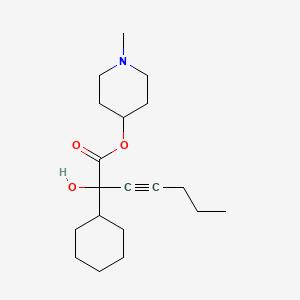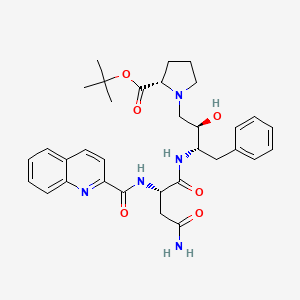
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and drug development. This compound features a unique structure that includes a quinoline moiety, a pyrrolidine ring, and multiple functional groups, making it an interesting subject for chemical research and synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester typically involves multiple steps, including the formation of the quinoline moiety, the construction of the pyrrolidine ring, and the introduction of the various functional groups. Common synthetic routes may involve:
Formation of the Quinoline Moiety: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Construction of the Pyrrolidine Ring: This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure the correct regiochemistry.
Introduction of Functional Groups: The various functional groups, including the carbamoyl and hydroxy groups, are introduced through selective reactions, such as amidation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline derivative.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid: Lacks the tert-butyl ester group.
(S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, methyl ester: Contains a methyl ester group instead of a tert-butyl ester group.
Uniqueness
The presence of the tert-butyl ester group in (S)-1-((2R,3S)-3-((S)-3-Carbamoyl-2-((1-quinolin-2-yl-methanoyl)-amino)-propanoylamino)-hydroxy-4-phenyl-butyl)-pyrrolidine-2-carboxylic acid, tert-butyl ester provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
127779-19-5 |
|---|---|
Molekularformel |
C33H41N5O6 |
Molekulargewicht |
603.7 g/mol |
IUPAC-Name |
tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-4-oxo-2-(quinoline-2-carbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C33H41N5O6/c1-33(2,3)44-32(43)27-14-9-17-38(27)20-28(39)25(18-21-10-5-4-6-11-21)36-31(42)26(19-29(34)40)37-30(41)24-16-15-22-12-7-8-13-23(22)35-24/h4-8,10-13,15-16,25-28,39H,9,14,17-20H2,1-3H3,(H2,34,40)(H,36,42)(H,37,41)/t25-,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
LSUCVQHOHPYEHY-LAJGZZDBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
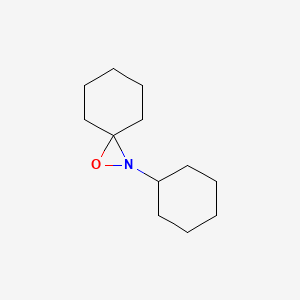
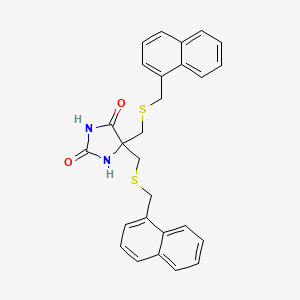
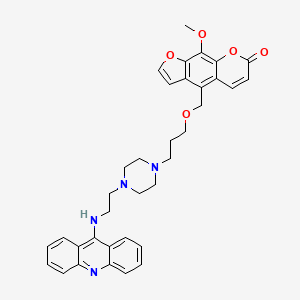
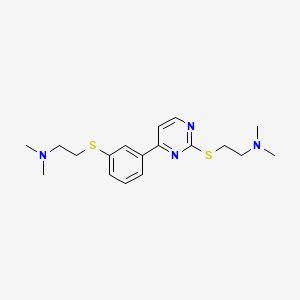
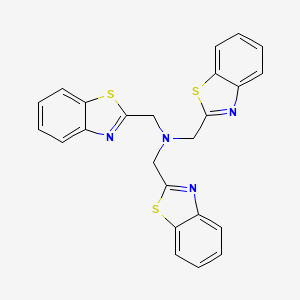
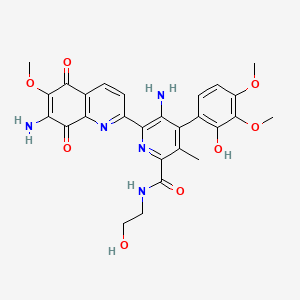
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
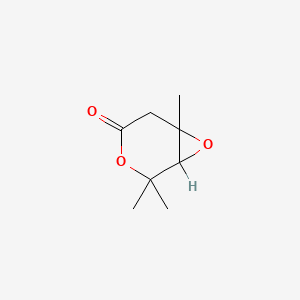
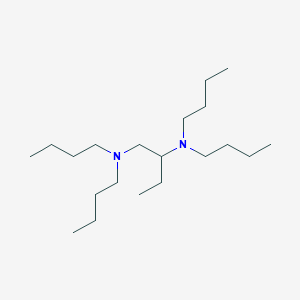

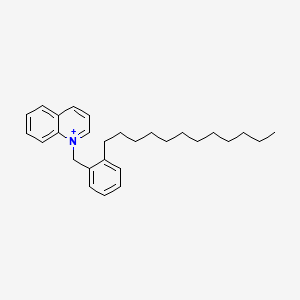
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
